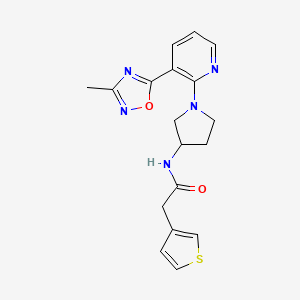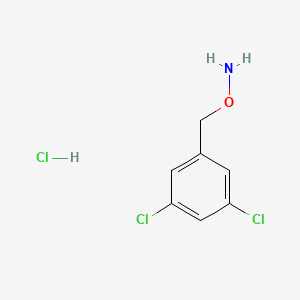
3-(4-Hydroxyphenyl)-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Hydroxyphenyl)-3-methylbutanoic acid is an organic compound characterized by a hydroxyphenyl group attached to a methylbutanoic acid chain
作用機序
Target of Action
Related compounds such as 3-(4-hydroxyphenyl)propionic acid have been shown to interact with various cellular targets, including enzymes involved in metabolic pathways
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, 3-(4-hydroxyphenyl)propionic acid, a microbial metabolite, has been shown to suppress macrophage foam cell formation, which is a key process in the development of atherosclerosis .
Biochemical Pathways
For instance, 3-(4-hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, has been shown to inhibit the conversion of macrophages into foam cells via regulating cellular lipid metabolism and suppressing cellular oxidative stress and inflammation .
Pharmacokinetics
For instance, it was found that this compound undergoes rapid metabolism and wide tissue distribution with ≥1.2% absorption ratio
Result of Action
For instance, it has been shown to suppress macrophage foam cell formation, a key process in the development of atherosclerosis .
Action Environment
For instance, the availability of sugars and organic acids in the soil has been shown to modulate the community assembly and species co-occurrence patterns of diazotrophic assemblages .
生化学分析
Biochemical Properties
3-(4-Hydroxyphenyl)-3-methylbutanoic acid is known to interact with various enzymes and proteins. For instance, it has been found to be a major microbial metabolite of dietary polyphenols . It significantly attenuates the inflammatory response of LPS-treated RAW264.7 cells , indicating its potential role in biochemical reactions related to inflammation and immune response.
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For example, it has been found to significantly reduce cellular lipid accumulation and inhibit foam cell formation . This suggests that this compound may influence cell function by modulating lipid metabolism and cellular processes related to inflammation and immunity .
Molecular Mechanism
It is known to interact with various biomolecules and may exert its effects at the molecular level through these interactions . For example, it has been suggested that it may bind to certain enzymes or proteins, potentially influencing their activity .
Temporal Effects in Laboratory Settings
It has been suggested that this compound may have long-term effects on cellular function
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. One study has shown that orally administered this compound in Sprague-Dawley rats undergoes rapid metabolism and wide tissue distribution with ≥1.2% absorption ratio .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the metabolism of dietary polyphenols . It is one of the end-products from gut microbiota from dietary polyphenols
Transport and Distribution
It has been suggested that this compound may be transported and distributed via certain transporters or binding proteins .
Subcellular Localization
Given its biochemical properties and interactions with various biomolecules, it is likely that this compound may be localized to specific compartments or organelles within the cell .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)-3-methylbutanoic acid typically involves the reaction of 4-hydroxybenzaldehyde with isobutyric acid in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of biocatalysts to enhance yield and reduce production costs. These methods are designed to meet the demand for large-scale applications in various industries.
化学反応の分析
Types of Reactions
3-(4-Hydroxyphenyl)-3-methylbutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-oxophenyl)-3-methylbutanoic acid.
Reduction: Formation of 3-(4-hydroxyphenyl)-3-methylbutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-Hydroxyphenyl)-3-methylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
類似化合物との比較
Similar Compounds
- 3-(4-Hydroxyphenyl)propanoic acid
- 3-(4-Hydroxyphenyl)amino)propanoic acid
- 4-Hydroxyphenylpyruvic acid
Uniqueness
3-(4-Hydroxyphenyl)-3-methylbutanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methylbutanoic acid chain differentiates it from other hydroxyphenyl derivatives, potentially leading to unique applications and effects.
特性
IUPAC Name |
3-(4-hydroxyphenyl)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,7-10(13)14)8-3-5-9(12)6-4-8/h3-6,12H,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXVPVABENASTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)C1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(3-methoxyphenyl)-1-methyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide](/img/structure/B2634089.png)

![N-(3-fluoro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2634092.png)


![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2634096.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B2634099.png)
![N'-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B2634101.png)
![N-(3-acetylphenyl)-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2634105.png)




